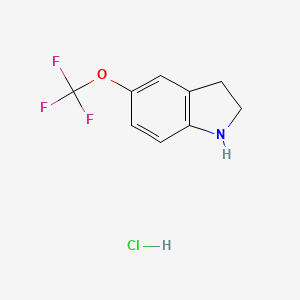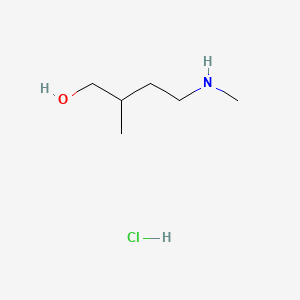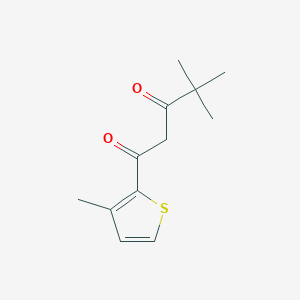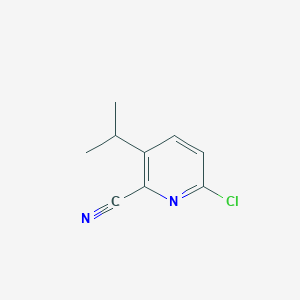
5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to an indole structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be challenging due to the reactivity of the trifluoromethoxy group . Recent advances have led to the development of new reagents that facilitate this reaction, making the synthesis more accessible .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indole structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution can introduce various functional groups into the indole structure .
Scientific Research Applications
Chemistry: In chemistry, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products .
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride
- 5-(Methoxy)-2,3-dihydro-1H-indole hydrochloride
- 5-(Chloromethoxy)-2,3-dihydro-1H-indole hydrochloride
Comparison: Compared to similar compounds, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct properties such as increased electronegativity and lipophilicity, which can enhance the compound’s chemical stability and biological activity .
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H |
InChI Key |
DKPRRTLHMZHWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)




